
Gold;yttrium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gold;yttrium is a compound that combines the unique properties of gold and yttrium Gold, known for its excellent conductivity and resistance to corrosion, is widely used in electronics and jewelry Yttrium, a rare-earth element, is valued for its high melting point and ability to form stable compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of gold;yttrium compounds typically involves the use of yttrium oxide and gold chloride as starting materials. One common method is the sol-gel process, where yttrium nitrate and gold chloride are dissolved in a solvent, followed by the addition of a reducing agent to precipitate the compound. The reaction is usually carried out at elevated temperatures to ensure complete reduction and formation of the desired compound .
Industrial Production Methods
In industrial settings, this compound compounds can be produced using high-temperature solid-state reactions. This involves mixing yttrium oxide and gold powder, followed by heating the mixture in a furnace at temperatures above 1000°C. The resulting product is then purified through various techniques, such as leaching and filtration, to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Gold;yttrium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, yttrium in the compound can react with oxygen to form yttrium oxide, while gold remains inert due to its noble nature .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrochloric acid, which can dissolve yttrium components, and hydrogen gas, which can reduce yttrium oxides back to the metallic state. These reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound include yttrium oxide, yttrium chloride, and metallic gold. These products can be further processed or used in various applications, depending on the specific requirements .
Aplicaciones Científicas De Investigación
Gold;yttrium compounds have a wide range of scientific research applications:
Chemistry: Used as catalysts in various chemical reactions due to their unique properties.
Biology: Employed in bioimaging and biosensing applications, where their stability and reactivity are advantageous.
Mecanismo De Acción
The mechanism of action of gold;yttrium compounds involves the interaction of yttrium ions with biological molecules, leading to various effects. For example, yttrium ions can generate reactive oxygen species (ROS), which can induce cell apoptosis in cancer therapy. Additionally, gold components can enhance the compound’s stability and facilitate targeted delivery in biomedical applications .
Comparación Con Compuestos Similares
Gold;yttrium compounds are unique due to the combination of gold’s inertness and yttrium’s reactivity. Similar compounds include:
Gold;lanthanum: Similar in terms of combining a noble metal with a rare-earth element, but with different reactivity and applications.
Gold;scandium: Another compound that combines gold with a rare-earth element, offering distinct properties and uses.
Gold;cerium: Known for its catalytic properties, but differs in terms of stability and reactivity compared to this compound.
Propiedades
Número CAS |
921765-30-2 |
|---|---|
Fórmula molecular |
Au9Y |
Peso molecular |
1861.6050 g/mol |
Nombre IUPAC |
gold;yttrium |
InChI |
InChI=1S/9Au.Y |
Clave InChI |
FQNQBQSLCQWGHD-UHFFFAOYSA-N |
SMILES canónico |
[Y].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene](/img/structure/B12623383.png)
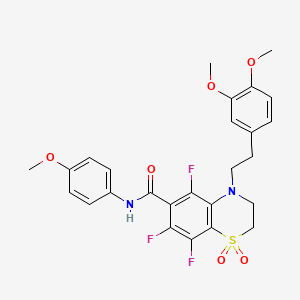
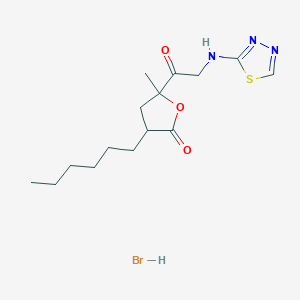

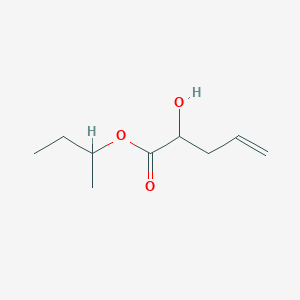
![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B12623399.png)
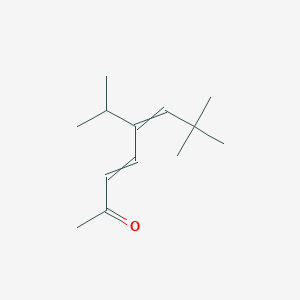

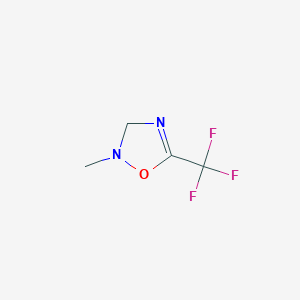
![2-[(1-Benzothiophen-3-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B12623431.png)
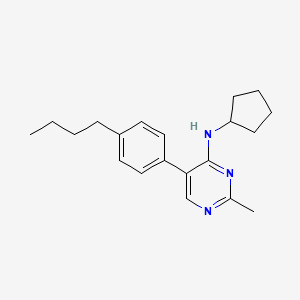
![(E)-Bis[3,4-di(pentan-3-yl)phenyl]diazene](/img/structure/B12623444.png)
![Triethyl{[(3S)-6-iodo-5-methylhex-5-en-1-yn-3-yl]oxy}silane](/img/structure/B12623446.png)
